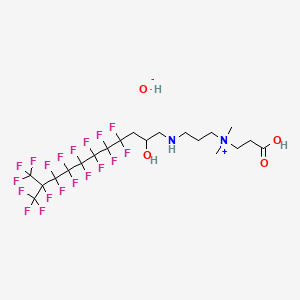
LHRH, N-epsilon-azidobenzoyl-lys(6)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Luteinizing hormone-releasing hormone, N-epsilon-azidobenzoyl-lysine(6)- is a synthetic derivative of luteinizing hormone-releasing hormone This compound is characterized by the presence of an azidobenzoyl group attached to the epsilon amino group of lysine at the sixth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of luteinizing hormone-releasing hormone, N-epsilon-azidobenzoyl-lysine(6)- involves multiple steps. The key step is the introduction of the azidobenzoyl group to the epsilon amino group of lysine. This is typically achieved through a reaction between the lysine derivative and an azidobenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for luteinizing hormone-releasing hormone, N-epsilon-azidobenzoyl-lysine(6)- are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as high-performance liquid chromatography to ensure the final product’s quality and consistency.
化学反应分析
Types of Reactions
Luteinizing hormone-releasing hormone, N-epsilon-azidobenzoyl-lysine(6)- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Click Chemistry: The azido group is highly reactive in click chemistry reactions, particularly with alkynes, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide and organic solvents like dimethylformamide.
Reduction Reactions: Hydrogen gas and palladium on carbon as a catalyst.
Click Chemistry: Copper(I) catalysts and alkynes.
Major Products Formed
Substitution Reactions: Various azido derivatives.
Reduction Reactions: Amine derivatives.
Click Chemistry: Triazole derivatives.
科学研究应用
Luteinizing hormone-releasing hormone, N-epsilon-azidobenzoyl-lysine(6)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Employed in the study of protein-protein interactions and the development of bioconjugates.
Medicine: Investigated for its potential use in targeted drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of novel materials and chemical sensors.
作用机制
The mechanism of action of luteinizing hormone-releasing hormone, N-epsilon-azidobenzoyl-lysine(6)- involves its interaction with specific molecular targets. The azido group allows for the compound to be used in click chemistry, facilitating the formation of stable triazole linkages. This property is exploited in various applications, including the development of bioconjugates and targeted drug delivery systems. The compound’s ability to form stable linkages with other molecules makes it a valuable tool in scientific research.
相似化合物的比较
Luteinizing hormone-releasing hormone, N-epsilon-azidobenzoyl-lysine(6)- can be compared with other similar compounds, such as:
Luteinizing hormone-releasing hormone, N-epsilon-azidobenzoyl-lysine(5)-: Similar structure but with the azidobenzoyl group attached to the fifth position of lysine.
Luteinizing hormone-releasing hormone, N-epsilon-azidobenzoyl-lysine(7)-: Similar structure but with the azidobenzoyl group attached to the seventh position of lysine.
The uniqueness of luteinizing hormone-releasing hormone, N-epsilon-azidobenzoyl-lysine(6)- lies in its specific positioning of the azidobenzoyl group, which can influence its reactivity and applications in scientific research.
属性
CAS 编号 |
78527-81-8 |
|---|---|
分子式 |
C66H87N21O14 |
分子量 |
1398.5 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-[(4-azidobenzoyl)amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C66H87N21O14/c1-36(2)27-48(59(95)79-47(12-7-25-73-66(68)69)65(101)87-26-8-13-53(87)64(100)75-33-54(67)90)80-57(93)45(11-5-6-24-72-56(92)38-16-18-40(19-17-38)85-86-70)78-60(96)49(28-37-14-20-42(89)21-15-37)81-63(99)52(34-88)84-61(97)50(29-39-31-74-44-10-4-3-9-43(39)44)82-62(98)51(30-41-32-71-35-76-41)83-58(94)46-22-23-55(91)77-46/h3-4,9-10,14-21,31-32,35-36,45-53,74,88-89H,5-8,11-13,22-30,33-34H2,1-2H3,(H2,67,90)(H,71,76)(H,72,92)(H,75,100)(H,77,91)(H,78,96)(H,79,95)(H,80,93)(H,81,99)(H,82,98)(H,83,94)(H,84,97)(H4,68,69,73)/t45-,46+,47+,48+,49+,50+,51+,52+,53+/m1/s1 |
InChI 键 |
ICBDNACRYZLHNF-OIAWHVPDSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CCCCNC(=O)C2=CC=C(C=C2)N=[N+]=[N-])NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@@H]7CCC(=O)N7 |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCNC(=O)C2=CC=C(C=C2)N=[N+]=[N-])NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


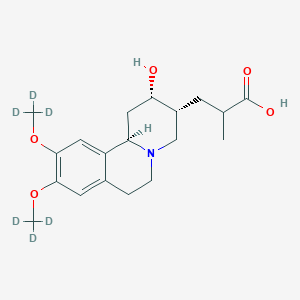
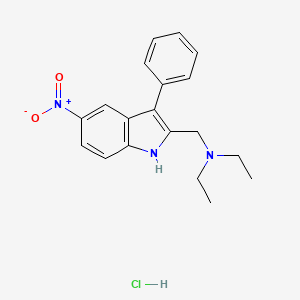
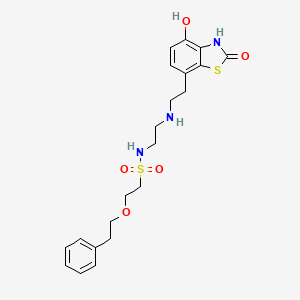
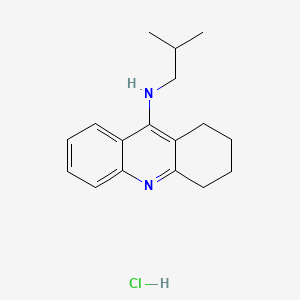
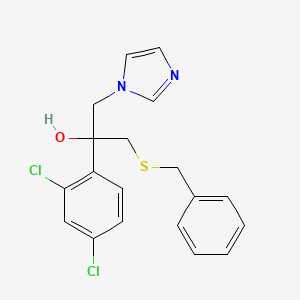
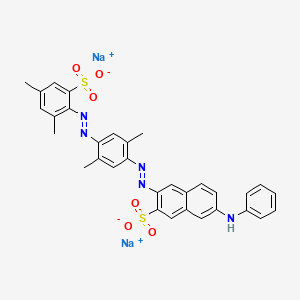
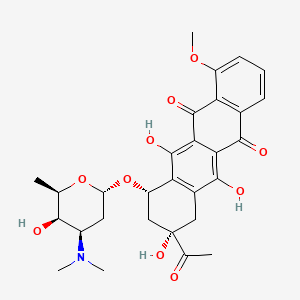
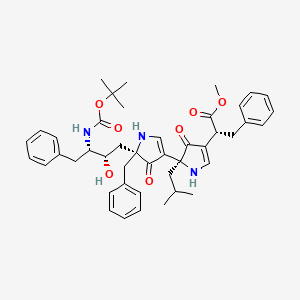
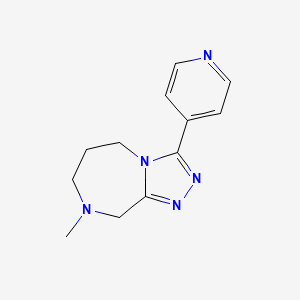
![N-benzyl-N-ethyl-4-[(4-methyl-1,2,4-triazol-3-yl)diazenyl]aniline;dimethyl sulfate](/img/structure/B12771423.png)



